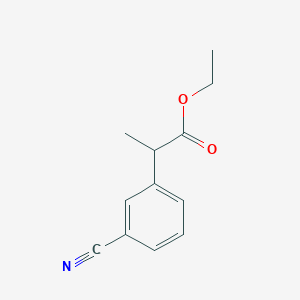

Ethyl 2-(3-cyanophenyl)propanoate

カタログ番号:

B8766482

分子量:

203.24 g/mol

InChIキー:

GBWOMJJQNZRHMW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Ethyl 2-(3-cyanophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted at the 2-position with a 3-cyanophenyl group.

特性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

ethyl 2-(3-cyanophenyl)propanoate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-6-4-5-10(7-11)8-13/h4-7,9H,3H2,1-2H3 |

InChIキー |

GBWOMJJQNZRHMW-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)C1=CC=CC(=C1)C#N |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues with Varying Substituents

Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)

- Structural Difference: The acetate backbone (vs. propanoate) and para-cyano substitution.

- Impact : Reduced steric hindrance and altered electronic effects due to the shorter carbon chain and different substitution position. Similarity score: 0.79 .

- Applications : Likely used as a precursor in nitrile-containing drug synthesis, though specific data are unavailable.

Ethyl 2-(3-chlorophenyl)propanoate

- Synthesis: Prepared via sulfuric acid-catalyzed esterification of 2-(3-chlorophenyl)propanoic acid in ethanol .

- Key Difference : Chloro (-Cl) substituent (electron-withdrawing but less polar than -CN).

- Physicochemical Impact: Lower polarity compared to the cyano analogue, affecting solubility in organic solvents.

Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)

- Structural Difference: Methyl ester group and geminal methyl substitution on the propanoate chain.

- Impact : Increased steric hindrance and reduced reactivity in ester hydrolysis. Similarity score: 0.81 .

Compounds with Heterocyclic or Complex Substituents

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)

- Structure : Features a 2-chlorophenyl and an additional phenyl group.

Quizalofop-P-ethyl

- Structure: Contains a quinoxalinyloxy-phenoxy group.

- Applications : Herbicidal activity due to inhibition of acetyl-CoA carboxylase. Demonstrates the role of aromatic heterocycles in agrochemical efficacy .

Physicochemical and Reactivity Comparisons

Analytical Characterization

- NMR Differentiation: The nitrile carbon in Ethyl 2-(3-cyanophenyl)propanoate would exhibit a distinct ¹³C-NMR signal near 110–120 ppm, absent in chloro or methoxy derivatives .

- Chromatographic Behavior : Higher polarity due to -CN may result in longer retention times in reverse-phase HPLC compared to chlorophenyl analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。